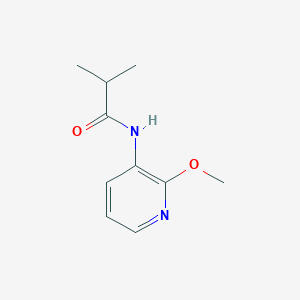
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridine-carboxamide compounds and has a molecular formula of C12H11N3O2.
Mechanism of Action
The mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer development. N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been found to reduce the production of inflammatory mediators such as prostaglandin E2 and interleukin-6. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to have low toxicity in animal studies, making it a safe compound to work with. However, one limitation of using N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide may have potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further research is needed to fully understand the mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide involves the reaction of 2-amino-3-methoxypyridine with 2-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is purified through column chromatography to obtain N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in high purity.
Scientific Research Applications
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in studies using animal models of inflammatory diseases. N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has also been investigated for its potential use as an anti-cancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12-10(6-4-8-14-12)15-11(16)9-5-2-3-7-13-9/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDBEZCPDFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

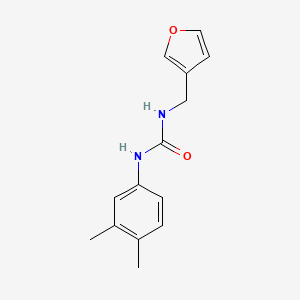
![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
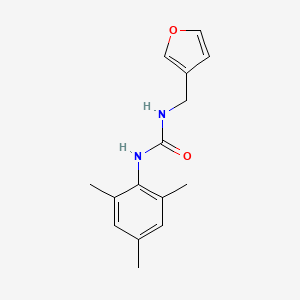
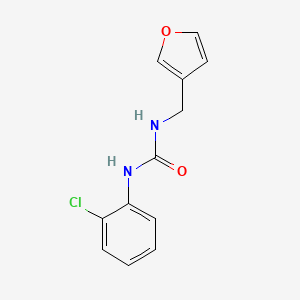
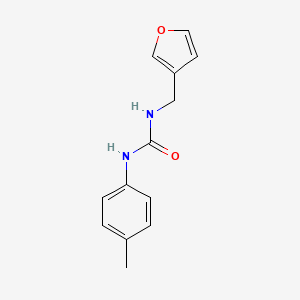

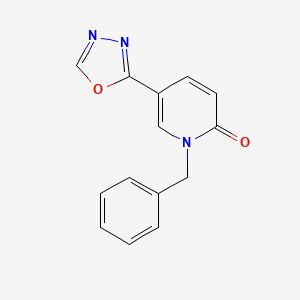
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
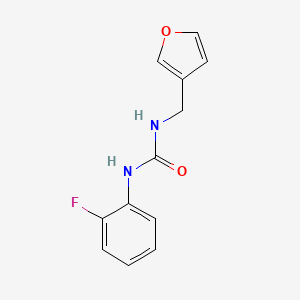
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
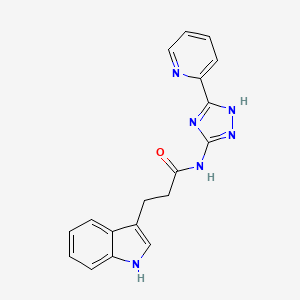
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
